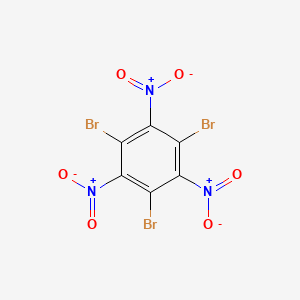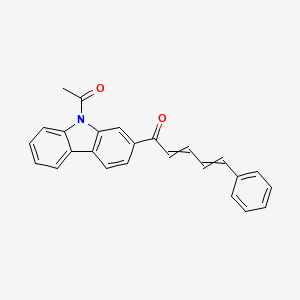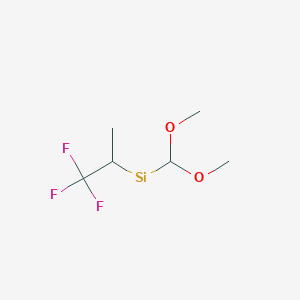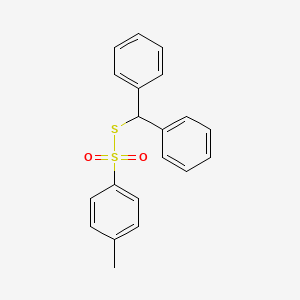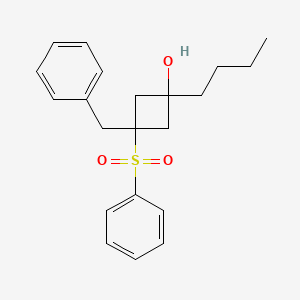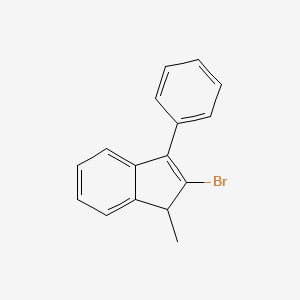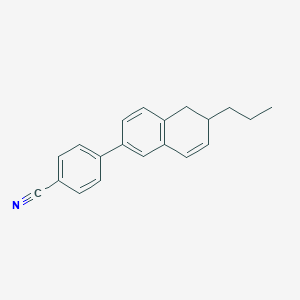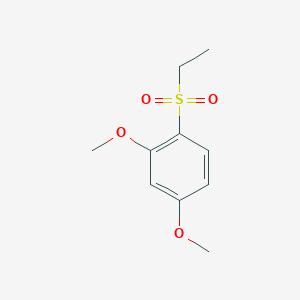
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol is an organic compound with a molecular formula of C8H10ClNO2. This compound features a benzene ring substituted with an aminoethyl group and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol typically involves the following steps:
Nitration and Reduction: The starting material, 5-chlorobenzene-1,4-diol, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated using ethylene oxide or a similar reagent to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by alkylation under controlled conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2-Aminoethyl)phenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chlorobenzene-1,4-diol: Lacks the aminoethyl group, limiting its biological interactions.
2-(2-Aminoethyl)-4-chlorophenol: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
88441-12-7 |
|---|---|
分子式 |
C8H10ClNO2 |
分子量 |
187.62 g/mol |
IUPAC名 |
2-(2-aminoethyl)-5-chlorobenzene-1,4-diol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-4-7(11)5(1-2-10)3-8(6)12/h3-4,11-12H,1-2,10H2 |
InChIキー |
MQIBVCQBVGKYNC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1O)Cl)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


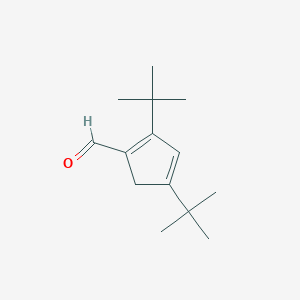
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
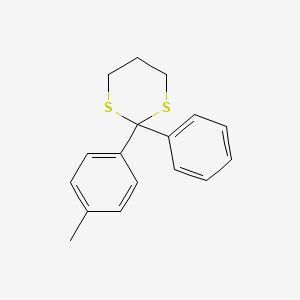
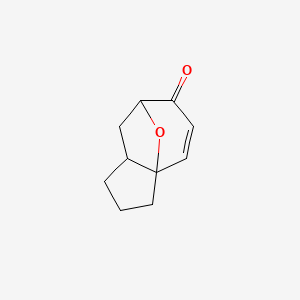
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
